CW069

概述

描述

CW069 是一种化学化合物,以其作为微管马达蛋白 HSET(人脾脏胚胎组织)的变构抑制剂而闻名。它的抑制浓度 (IC50) 为 75 微摩尔。 该化合物在癌症研究中尤为重要,因为它能够靶向具有超数中心体的癌细胞,导致多极有丝分裂和随后的细胞死亡 .

科学研究应用

CW069 具有广泛的科学研究应用,特别是在化学、生物学和医学领域。在化学方面,它作为一种宝贵的工具用于研究微管马达蛋白的机制及其在细胞分裂中的作用。在生物学方面,它用于研究抑制 HSET 对细胞过程(如有丝分裂和凋亡)的影响。 在医学方面,this compound 正在作为一种潜在的治疗剂进行探索,用于靶向具有超数中心体的癌细胞,从而减少肿瘤生长和进展 .

作用机制

CW069 通过与微管马达蛋白 HSET 结合来发挥其作用,从而抑制其功能。这种抑制会破坏癌细胞中超数中心体的正常聚集,导致有丝分裂期间形成多极纺锤体。结果,受影响的细胞经历多极后期和随后的细胞死亡。 This compound 的分子靶标包括 HSET 中精氨酸 521 的胍基,它与 this compound 的羧酸基团形成高度有利的氢键 .

安全和危害

生化分析

Biochemical Properties

CW069 interacts with the HSET protein, a microtubule motor protein involved in bipolar spindle assembly and centrosome clustering . The interaction between this compound and HSET is characterized by a highly favorable hydrogen bond formed between the carboxylate of this compound and the guanidinium group of Arg521 in HSET .

Cellular Effects

This compound has been shown to significantly increase multipolar spindle formation due to a lack of centrosome clustering in N1E-115 cancer cells . It also potently suppresses N1E-115 cells, and less potently inhibits the NHDF cells .

Molecular Mechanism

The molecular mechanism of this compound involves its allosteric inhibition of HSET. This compound shows statistically significant selectivity over KSP . In silico model for HSET binding, the highly favorable hydrogen bond formed between the carboxylate of this compound and the guanidinium group of Arg521 in HSET .

准备方法

合成路线和反应条件

CW069 的合成涉及一种聚合合成方法,包括多个步骤来实现最终产物。关键步骤包括形成苄基氨基-苯丙酰中间体,然后将其与碘苯甲酸衍生物偶联。 反应条件通常涉及使用有机溶剂,例如二甲基亚砜 (DMSO) 和乙醇,反应在受控温度和惰性气氛下进行 .

工业生产方法

This compound 的工业生产可能会遵循类似的合成路线,但规模更大。这将涉及优化反应条件以最大限度地提高产率和纯度,以及实施严格的质量控制措施以确保批次之间的一致性。 使用自动化合成和纯化系统对于实现所需的规模和效率至关重要 .

化学反应分析

反应类型

CW069 由于存在反应性官能团,例如苄基氨基和碘苯甲酸部分,主要进行取代反应。 这些反应可以通过各种试剂和条件来促进,包括使用强碱或酸来促进亲核或亲电取代 .

常用试剂和条件

亲核取代: 试剂如氢氧化钠或碳酸钾在极性非质子溶剂如 DMSO 或乙腈中。

亲电取代: 试剂如硫酸或硝酸在极性质子溶剂如水或乙醇中。

主要产品

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,亲核取代反应可能会产生具有修饰的苄基氨基基团的衍生物,而亲电取代反应可能会导致具有修饰的碘苯甲酸基团的衍生物 .

相似化合物的比较

CW069 在其对 HSET 的选择性方面是独一无二的,优于其他驱动蛋白马达蛋白,例如 KSP(驱动蛋白纺锤体蛋白)。这种选择性归因于 this compound 与 HSET 中精氨酸 521 的胍基之间的特定相互作用。 类似的化合物包括其他 HSET 抑制剂,例如 AZ82 和 SR31527,它们也靶向相同的蛋白质,但它们的结合亲和力和选择性可能不同 .

类似化合物的列表

- AZ82

- SR31527

属性

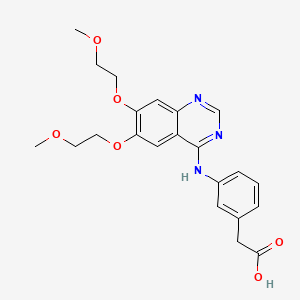

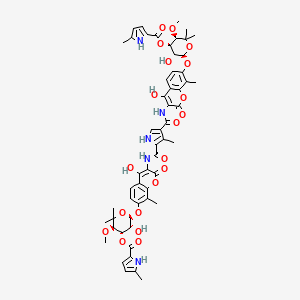

IUPAC Name |

2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDIXDXDSUBHIU-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of CW069 and how does it affect cancer cells?

A1: this compound is an allosteric inhibitor of the kinesin-14 motor protein KIFC1. [] KIFC1 is essential for clustering extra centrosomes into two functional spindle poles in cancer cells with centrosome amplification. By inhibiting KIFC1, this compound prevents centrosome clustering, leading to multipolar mitosis and subsequent cell death via catastrophic aneuploidy. [] This mechanism specifically targets cancer cells with supernumerary centrosomes, leaving normal cells with typical centrosome numbers unaffected. []

Q2: Does this compound show efficacy against a broad range of cancer types?

A2: While initial studies focused on cell lines with high centrosome amplification like N1E-115, research indicates that this compound also reduces cell growth and centrosome clustering in cancer cells with lower levels of amplification, such as BT549 and MDA-MB-231 breast cancer cells. [] This suggests a broader applicability across various human cancer types. Additionally, this compound has been shown to re-sensitize docetaxel-resistant prostate cancer cells to docetaxel treatment, highlighting its potential in overcoming drug resistance. []

Q3: What are the potential advantages of this compound compared to other mitotic inhibitors?

A3: Unlike inhibitors of KSP and CENP-E, which are essential for normal mitosis, HSET (KIFC1) appears dispensable in normal cells. [] This suggests that this compound may have a greater therapeutic margin and cause less toxicity than these other inhibitors. Specifically, this compound did not decrease the clonogenic capacity of primary adult human bone marrow cells, indicating it may not cause neutropenia, a common side effect of KSP and CENP-E inhibitors. []

Q4: Are there any known limitations or challenges associated with this compound?

A4: While this compound demonstrates promising anticancer activity, further research is necessary to fully understand its potential and address certain limitations. One study using fission yeast overexpressing HSET/KIFC1 found that while this compound showed cytotoxic effects, it also impacted yeast viability independent of KIFC1, suggesting off-target effects. [] This highlights the need for continued investigation into the specificity and potential off-target toxicity of this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)